molecular formula C46H66N8O12 B1243950 Aselacin B

Aselacin B

Cat. No. B1243950
M. Wt: 923.1 g/mol
InChI Key: YUBIUAUSTIXPQN-SBPAWIRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aselacin B is a natural product found in Acremonium with data available.

Scientific Research Applications

Clinical Use of PI3K Inhibitors in B-cell Lymphoid Malignancies

  • Overview of PI3K Inhibitors : PI3K inhibitors are significant for treating relapsed and refractory B-cell lymphoid malignancies. Idelalisib, a PI3Kδ inhibitor, has been approved for lymphoma and chronic lymphocytic leukemia treatment in relapsed/refractory settings. These inhibitors present unique toxicities associated with different PI3K enzyme isoforms (Greenwell et al., 2017).

Translational Research and Nursing Science

  • Importance of Translational Research : Translational research applies scientific findings to clinical practice, a rapidly expanding field. Nurse scientists, through observations in clinical settings, contribute significantly to basic and applied research (Grady, 2010).

Vitamin C and DNA Damage in Cancer Treatment

  • Role of Vitamin C in Cancer Treatment : Vitamin C enhances the cytotoxicity of bleomycin in cancer cells and tumor spheroids, showing increased DNA double-strand breakage. This suggests a role in potentiating certain chemotherapy drugs (Rubiś et al., 2019).

Bletilla Striata: Medicinal Uses and Activities

  • Phytochemical and Pharmacological Activities : Bletilla Striata exhibits pharmacological activities such as wound healing, antiulcer, hemostasis, and antimicrobial properties. This highlights the potential of natural substances in treating various diseases (He et al., 2017).

Idelalisib in Chronic Lymphocytic Leukemia

  • Idelalisib as PI3Kδ Inhibitor : Idelalisib is a potent and selective inhibitor of PI3Kδ with significant clinical activity in chronic lymphocytic leukemia, especially in refractory cases (Vos et al., 2013).

Cyclic Colisporifungin and Antifungal Lipopeptides

  • Antifungal Properties of Colisporifungin : Colisporifungin, related to aselacins, displayed strong antifungal activity, particularly against Aspergillus fumigatus and Candida albicans (Ortíz-López et al., 2015).

Experimental Treatments in Autism Spectrum Disorders

  • Novel Therapies for ASD : Research into the synaptic abnormalities and altered signaling in ASD has led to new experimental treatments addressing core social dysfunctions of ASD (Canitano, 2014).

properties

Product Name

Aselacin B

Molecular Formula

C46H66N8O12

Molecular Weight

923.1 g/mol

IUPAC Name

(2R)-N-[(6R,9R,16S,17R)-6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-17-hydroxy-9-oxooctadeca-10,12-dienoyl]amino]pentanediamide

InChI

InChI=1S/C46H66N8O12/c1-29(56)15-9-5-3-6-10-16-32(57)17-11-7-4-8-12-20-39(59)51-35(21-22-38(47)58)44(63)54-42-30(2)66-41(61)27-50-43(62)37(28-55)53-45(64)36(52-40(60)23-24-48-46(42)65)25-31-26-49-34-19-14-13-18-33(31)34/h3,6,10,13-14,16,18-19,26,29-30,35-37,42,49,55-56H,4-5,7-9,11-12,15,17,20-25,27-28H2,1-2H3,(H2,47,58)(H,48,65)(H,50,62)(H,51,59)(H,52,60)(H,53,64)(H,54,63)/b6-3+,16-10+/t29?,30-,35-,36-,37-,42+/m1/s1

InChI Key

YUBIUAUSTIXPQN-SBPAWIRTSA-N

Isomeric SMILES

C[C@@H]1[C@@H](C(=O)NCCC(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCC(=O)O1)CO)CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](CCC(=O)N)NC(=O)CCCCCCCC(=O)/C=C/C=C/CCCC(C)O

Canonical SMILES

CC1C(C(=O)NCCC(=O)NC(C(=O)NC(C(=O)NCC(=O)O1)CO)CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)CCCCCCCC(=O)C=CC=CCCCC(C)O

synonyms

aselacin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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